molecular formula C6H4(CO2CH2CHCH2)2<br>C14H14O4 B118094 Diallyl phthalate CAS No. 143318-73-4

Diallyl phthalate

Cat. No. B118094
M. Wt: 246.26 g/mol
InChI Key: QUDWYFHPNIMBFC-UHFFFAOYSA-N
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Patent
US07078448B2

Procedure details

0.2 g of defoamer and 12 g of Fixapret COC were added to and mixed with a solution of 47 g of polyvinyl alcohol in 600 g of water. The mixture was heated to about 80° C. About 90% of a catalyst solution of 1.3 g of ammonium persulfate in 6 g of water were then added and the mixture was homogenized for about 5 minutes. A mixture of 460 g of vinyl acetate and 10 g of dibutyl phthalate was then added over a period of about 3.5 to 4 hours so that the temperature stayed between 82 and 88° C. After the monomer mixture had been added, the remaining catalyst solution was added and the reaction mixture was stirred for about 1 hour at a temperature of about 90° C. The solids content was then adjusted to about 55%. After the dispersion had cooled to a temperature of about 35 to about 40° C., 15 g of dibutyl phthalate were added. The product thus obtained had a pH of 4.2 and a viscosity (5/2120) of 44,000 cps.
[Compound]
Name
polyvinyl alcohol
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
600 g
Type
solvent
Reaction Step One
Quantity
460 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
[Compound]
Name
( 5/2120 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.3 g
Type
reactant
Reaction Step Five
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
6 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].C(OC=C)(=O)C.[C:19]([O:34][CH2:35][CH2:36][CH2:37]C)(=[O:33])[C:20]1[C:21](=[CH:29][CH:30]=[CH:31][CH:32]=1)[C:22]([O:24][CH2:25][CH2:26][CH2:27]C)=[O:23]>O>[C:22]([O:24][CH2:25][CH:26]=[CH2:27])(=[O:23])[C:21]1[C:20](=[CH:32][CH:31]=[CH:30][CH:29]=1)[C:19]([O:34][CH2:35][CH:36]=[CH2:37])=[O:33] |f:0.1.2|

Inputs

Step One
Name
polyvinyl alcohol
Quantity
47 g
Type
reactant
Smiles
Name
Quantity
600 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
460 g
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
10 g
Type
reactant
Smiles
C(C=1C(C(=O)OCCCC)=CC=CC1)(=O)OCCCC
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C(C=1C(C(=O)OCCCC)=CC=CC1)(=O)OCCCC
Step Four
Name
( 5/2120 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1.3 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Name
Quantity
6 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was homogenized for about 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
0.2 g of defoamer and 12 g of Fixapret COC were added to and
ADDITION
Type
ADDITION
Details
was then added over a period of about 3.5 to 4 hours so that the temperature
Duration
3.75 (± 0.25) h
CUSTOM
Type
CUSTOM
Details
stayed between 82 and 88° C
ADDITION
Type
ADDITION
Details
After the monomer mixture had been added
ADDITION
Type
ADDITION
Details
the remaining catalyst solution was added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for about 1 hour at a temperature of about 90° C
Duration
1 h
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The product thus obtained

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C=1C(C(=O)OCC=C)=CC=CC1)(=O)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.